An In-depth Technical Guide to the Physical Properties of Tribenzyltin Chloride
An In-depth Technical Guide to the Physical Properties of Tribenzyltin Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of tribenzyltin chloride (TBTC), a significant organotin compound. The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document details quantitative physical characteristics, outlines relevant experimental protocols, and presents a logical workflow for its synthesis and characterization.
Core Physical and Chemical Properties
Tribenzyltin chloride is a solid organometallic compound, notable for its three benzyl (B1604629) groups attached to a tin atom, which impart significant lipophilicity.[1] It is recognized as a hazardous substance and should be handled with appropriate safety precautions.[2][3]
Quantitative Physical Data
The known physical properties of tribenzyltin chloride are summarized in the table below for ease of reference and comparison.
| Property | Value | Notes |
| Molecular Formula | C₂₁H₂₁ClSn | [4] |
| Molecular Weight | 427.54 g/mol | [4] |
| Appearance | White powder or colorless needles | [5][6] |
| Melting Point | 142-144 °C | [6] |
| Boiling Point | 475.03 °C at 760 mmHg | Predicted value |
| Solubility | Reacts with water.[7] Soluble in organic solvents like ethyl acetate.[6] | Moisture sensitive.[8] |
| Vapor Pressure | 9.85 x 10⁻⁹ mmHg at 25°C |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of tribenzyltin chloride are crucial for reproducible research. The following protocols are based on established chemical procedures.
3.1. Synthesis of Tribenzyltin Chloride
A common and effective method for the synthesis of tribenzyltin chloride is the direct reaction of tin powder with benzyl chloride in a suitable solvent system.[1][5]
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Materials: Tin powder, benzyl chloride, water (or an organic solvent such as DMF), acetone, glacial acetic acid.[5][9]
-
Procedure:
-
A suspension of tin powder in water is heated to boiling.[5]
-
Benzyl chloride is added gradually to the boiling suspension. The reaction mixture is maintained at this temperature for approximately two hours to ensure the completion of the reaction.[5]
-
After cooling, the crude product is isolated by filtration.[5]
-
The solid product is then extracted using a minimal amount of hot acetone.[5]
-
Purification is achieved by recrystallization from glacial acetic acid to yield white crystals of tribenzyltin chloride.[5]
-
The purified product is dried thoroughly before characterization.[5]
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3.2. Determination of Melting Point
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.
-
Apparatus: Capillary tubes, Mel-Temp apparatus or similar melting point apparatus.
-
Procedure:
-
A small amount of the dried, purified tribenzyltin chloride is packed into a capillary tube to a height of 2-3 mm.[10]
-
The capillary tube is placed in the heating block of the melting point apparatus.[10]
-
The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.[10]
-
The heating rate is then reduced to about 1-2°C per minute to allow for accurate determination.[10]
-
The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.
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3.3. Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and identity of the synthesized tribenzyltin chloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of tribenzyltin chloride is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[11]
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a suitable NMR spectrometer (e.g., Bruker Avance 400).[12][13] Data is reported in chemical shift (δ, ppm), multiplicity, and coupling constants (J, Hz).[13]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A KBr pellet is prepared by mixing a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[12]
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer (e.g., Bruker IFS 85).[12] The spectrum reveals characteristic absorption bands for the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: The sample can be introduced via direct infusion or after separation by gas chromatography (GC-MS).[12]
-
Data Acquisition: The mass spectrum is obtained using a mass spectrometer. Electrospray ionization (ESI) is a suitable technique for organotin compounds.[14] The spectrum provides information about the molecular weight and fragmentation pattern of the compound.
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Workflow and Logic Diagrams
To visualize the process of obtaining and characterizing tribenzyltin chloride, the following diagrams illustrate the key workflows and relationships.
Biological and Toxicological Considerations
Tribenzyltin chloride is a toxic compound with potential adverse effects on biological systems. It is classified as toxic if swallowed and can cause serious eye and respiratory irritation.[3][12] Studies have indicated that organotin compounds, including tribenzyltin chloride, can act as endocrine disruptors, potentially interfering with hormonal systems.[1] Its lipophilic nature facilitates interaction with cellular membranes, which can lead to increased permeability and cell death.[1] Furthermore, it has been shown to have inhibitory effects on certain enzymatic pathways.[1] Due to its toxicity, all handling of tribenzyltin chloride should be conducted in a well-ventilated area with appropriate personal protective equipment.[2]
References
- 1. Buy Tribenzyltin chloride | 3151-41-5 [smolecule.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Tribenzyltin chloride, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 5. scribd.com [scribd.com]
- 6. TRIBENZYLTIN CHLORIDE | 3151-41-5 [chemicalbook.com]
- 7. labsolu.ca [labsolu.ca]
- 8. guidechem.com [guidechem.com]
- 9. SYNTHESIS OF TRIBENZYLTIN CHLORIDE AND ITS DERIVATIVES [yyhx.ciac.jl.cn]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Tribenzyltin chloride | C21H21ClSn | CID 18470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
